molecular formula C9H12N2O7 B14758864 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

Cat. No.: B14758864
M. Wt: 260.20 g/mol
InChI Key: QXDXBKZJFLRLCM-MNCSTQPFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydrouridine typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a common method .

Industrial Production Methods

Industrial production of 5,6-dihydrouridine may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,6-dihydrouridine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized back to uridine.

    Substitution: Various substituents can be introduced at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: The major product is uridine.

    Substitution: Depending on the substituents introduced, various modified nucleosides can be formed.

Scientific Research Applications

5,6-dihydrouridine has several scientific research applications:

Mechanism of Action

5,6-dihydrouridine exerts its effects by incorporating into tRNA and influencing its structure and function. It is commonly found in the D-loop of tRNA, where it helps maintain the proper folding and stability of the tRNA molecule . This modification can affect the overall efficiency and accuracy of protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound from which 5,6-dihydrouridine is derived.

    5-methyldihydrouridine: A further modified form of 5,6-dihydrouridine.

Uniqueness

5,6-dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is a standard nucleoside, 5,6-dihydrouridine is a post-transcriptionally modified nucleoside that provides additional stability and flexibility to tRNA .

Properties

Molecular Formula

C9H12N2O7

Molecular Weight

260.20 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6+,8-/m1/s1

InChI Key

QXDXBKZJFLRLCM-MNCSTQPFSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O

Origin of Product

United States

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